molecular formula C16H13NO B8080276 2-Benzylquinolin-4(1H)-one

2-Benzylquinolin-4(1H)-one

Cat. No.: B8080276
M. Wt: 235.28 g/mol
InChI Key: GNBQZCWLDBJTAV-UHFFFAOYSA-N
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Description

2-Benzylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a benzyl group attached to the nitrogen atom at the second position.

Synthetic Routes and Reaction Conditions:

    Method 1: One common synthetic route involves the condensation of 2-aminobenzophenone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol under reflux conditions.

    Method 2: Another method involves the cyclization of N-benzyl-2-aminobenzamide using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods:

  • Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can lead to the formation of 2-benzyl-1,2,3,4-tetrahydroquinolin-4-one.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents under acidic or basic conditions.

Major Products:

  • Oxidation products include quinoline N-oxides.
  • Reduction products include tetrahydroquinoline derivatives.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

2-Benzylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a pharmacophore in drug design, particularly in the development of kinase inhibitors.

    Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Benzylquinolin-4(1H)-one varies depending on its application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting their activity. For example, as a kinase inhibitor, it can block the phosphorylation of target proteins, disrupting signaling pathways involved in cell proliferation.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    2-Phenylquinolin-4(1H)-one: Similar structure but with a phenyl group instead of a benzyl group.

    4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the fourth position.

Uniqueness:

  • 2-Benzylquinolin-4(1H)-one is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

2-benzyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-16-11-13(10-12-6-2-1-3-7-12)17-15-9-5-4-8-14(15)16/h1-9,11H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBQZCWLDBJTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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